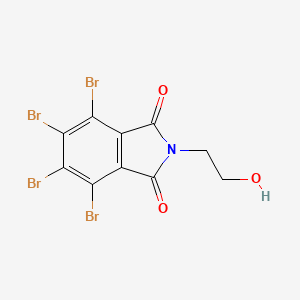

N-(2-hydroxyethyl) tetrabromophthalimide

説明

N-(2-Hydroxyethyl) tetrabromophthalimide is a brominated phthalimide derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent attached to the phthalimide nitrogen. This compound is structurally related to tetrabromophthalic anhydride derivatives, which are widely used as flame retardants and stabilizers in polymers due to their high thermal stability and bromine content . Applications likely include flame-retardant additives in epoxy resins, polyesters, or phenolic resins, where brominated phthalimides improve fire resistance without compromising mechanical integrity .

特性

CAS番号 |

26015-78-1 |

|---|---|

分子式 |

C10H5Br4NO3 |

分子量 |

506.77 g/mol |

IUPAC名 |

4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C10H5Br4NO3/c11-5-3-4(6(12)8(14)7(5)13)10(18)15(1-2-16)9(3)17/h16H,1-2H2 |

InChIキー |

ZEEJBQJAPCTECM-UHFFFAOYSA-N |

正規SMILES |

C(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |

製品の起源 |

United States |

科学的研究の応用

Flame Retardant Properties

Overview

N-(2-hydroxyethyl) tetrabromophthalimide is primarily used as a flame retardant in polymer compositions. Its effectiveness stems from the presence of bromine atoms, which disrupt the combustion process by releasing bromine radicals that inhibit flame propagation.

Case Study: Polymer Compositions

A study highlighted the use of this compound in producing ultra-white flame retardant compositions. The synthesis involves reacting tetrabromophthalic anhydride with ethylene diamine in an acetic acid medium, resulting in a product with a low yellowness index, making it suitable for high-quality white plastics . This property is crucial for applications in consumer goods where aesthetic qualities are important.

| Property | Value |

|---|---|

| Yellowness Index | < 4 |

| Whiteness Index | > 70 |

| Application | Polymer compositions |

Applications in Textiles

Overview

The compound is also utilized in textile applications, where it provides fire resistance to fabrics used in various industries, including automotive and aerospace. Its incorporation into textile fibers enhances safety standards without compromising fabric quality.

Case Study: Textile Treatments

Research indicates that textiles treated with this compound exhibit improved flame resistance compared to untreated fabrics. This has led to its adoption in protective clothing and upholstery materials, where fire safety is paramount .

Use in Electronics

Overview

In the electronics industry, this compound serves as a flame retardant in circuit boards and electronic casings. The compound's thermal stability and effectiveness at high temperatures make it suitable for protecting sensitive electronic components.

Case Study: Electronic Equipment Casings

A regulatory analysis noted the declining use of certain brominated flame retardants due to environmental concerns; however, this compound remains compliant with safety regulations while providing necessary fire protection . Its application helps meet stringent fire safety standards required for electronic devices.

| Industry | Application |

|---|---|

| Electronics | Circuit boards |

| Textiles | Protective clothing |

| Automotive | Upholstery materials |

Regulatory Considerations

Overview

As with many chemical compounds, the use of this compound is subject to regulatory scrutiny due to potential environmental and health impacts. The compound has been evaluated under various regulations aimed at controlling persistent bioaccumulative toxic (PBT) substances.

Regulatory Framework

The Environmental Protection Agency (EPA) has included this compound in discussions regarding flame retardants, emphasizing the need for safe alternatives while ensuring that effective fire protection remains available . This regulatory landscape influences its application across different sectors.

Research and Development Trends

Recent studies have focused on enhancing the efficiency of this compound through modifications that improve its environmental profile while maintaining its flame-retardant properties. Innovations include developing formulations that reduce leaching and enhance compatibility with various polymers .

化学反応の分析

Acrylation Reaction

HETP undergoes acrylation with acryloyl chloride to form 2-(N-tetrabromophthalimido)ethyl acrylate (TPEA) , a polymerizable monomer :

Reaction Scheme :

Conditions :

-

Base : Triethylamine (stochiometric)

-

Temperature : 0–5°C

-

Solvent : DMF

Product Properties :

-

Solubility : Soluble in polar organic solvents (DMF, acetone)

-

Polymerization : Initiated by azobisisobutyronitrile (AIBN) at 60°C to form poly-TPEA .

Polymerization of TPEA

TPEA polymerizes via free-radical mechanism to yield poly(2-(N-tetrabromophthalimido)ethyl acrylate) :

Conditions :

-

Initiator : AIBN (1 wt%)

-

Temperature : 60°C

-

Solvent : DMF

Polymer Properties :

Exchange Reactions of Poly-TPEA

Poly-TPEA undergoes nucleophilic substitution with hydroxy and amino compounds, forming modified polymers. Key findings are summarized below:

Reaction with Amines

| Amine | Br% (Found) | Exchange% | Time (hr) |

|---|---|---|---|

| Aniline | 41.50 | 72 | 6 |

| p-Aminophenol | 31.25 | 80 | 6 |

| p-Aminobenzoic acid | 36.45 | 70 | 6 |

Mechanism : Nucleophilic displacement of the acrylate group by amines .

Reaction with Hydroxy Compounds

| Hydroxy Compound | Br% (Found) | Exchange% | Time (hr) |

|---|---|---|---|

| t-Butanol | 32.76 | 76 | 6 |

| Cyclohexanol | 35.74 | 68 | 6 |

| Phenol | 20.45 | 87 | 6 |

Conditions :

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three categories of analogues:

N-Substituted Tetrabromophthalimides (e.g., N-hydroxyphenyl tetrabromophthalimide).

Hydroxyethyl-Functionalized Compounds (e.g., salts of N-(2-hydroxyethyl)-piperidine/morpholine).

Non-Brominated Phthalimides (e.g., N-(5,6-diethylindenyl) trifluoroacetamide).

Key Comparative Properties

*Calculated based on stoichiometry; †Inferred from polymer composite studies .

Detailed Analysis

- Thermal Stability: this compound exhibits slightly lower thermal stability (~250–300°C) compared to N-hydroxyphenyl tetrabromophthalimide (>300°C). The hydroxyethyl group’s smaller size and lower aromaticity reduce steric shielding and resonance stabilization, accelerating decomposition . In contrast, non-brominated analogs like N-(5,6-diethylindenyl) trifluoroacetamide lack flame-retardant properties entirely, limiting their utility in high-temperature applications .

- Solubility and Compatibility: The hydroxyethyl group enhances polarity, improving solubility in polar solvents (e.g., DMF, acetone) compared to aromatic N-substituted derivatives. This property is advantageous for blending with polar polymers like polyesters or epoxy resins. However, it may reduce compatibility with nonpolar matrices (e.g., polyethylene), where N-hydroxyphenyl derivatives are preferred . Hydroxyethyl-containing drug salts (e.g., diclofenac derivatives) leverage similar polarity for enhanced aqueous solubility and bioavailability .

- Bromine Content and Flame Retardancy: With four bromine atoms (~56% by mass), this compound matches the flame-retardant efficacy of other tetrabromophthalimides. It outperforms non-brominated analogs (e.g., trifluoroacetamide derivatives) in suppressing combustion via radical scavenging .

Synthetic Complexity : The hydroxyethyl derivative requires milder conditions for amine-phthalic anhydride condensation compared to bulkier aromatic amines, which may need prolonged heating or catalysts . This aligns with trends observed in hydroxyethyl-drug salt syntheses, where straightforward salt formation is typical .

準備方法

Reaction Protocol

-

Reagents : Tetrabromophthalic anhydride (0.1 mol), ethanolamine (0.1 mol), DMF (100 mL).

-

Procedure :

-

Tetrabromophthalic anhydride is dissolved in DMF under nitrogen atmosphere.

-

Ethanolamine is added dropwise to the solution, with cooling in an ice bath to mitigate exothermic effects.

-

The mixture is stirred and heated to 130°C for 4 hours.

-

Post-reaction, excess DMF is removed via vacuum distillation, and the product is precipitated in water.

-

The crude product is recrystallized from ethanol to yield pure HETP.

-

Mechanistic Insights

The reaction proceeds through the opening of the anhydride ring by ethanolamine’s primary amine group, forming an amide bond. The hydroxyl group of ethanolamine remains intact, contributing to HETP’s solubility in polar solvents. Infrared (IR) spectroscopy confirms the presence of key functional groups:

-

νOH : 3465 cm⁻¹ (hydroxyl stretch).

-

νCO : 1769 cm⁻¹ and 1707 cm⁻¹ (imide carbonyl stretches).

¹H NMR data (δ in ppm):

Alternative Methodologies and Modifications

While the primary method dominates literature, variations in catalysts, solvents, and purification techniques have been explored to optimize yield and purity.

Solvent Systems

DMF is the solvent of choice due to its high polarity and ability to dissolve both tetrabromophthalic anhydride and ethanolamine. However, alternative solvents like tetrahydrofuran (THF) have been used in similar phthalimide syntheses. THF’s lower boiling point (66°C vs. 153°C for DMF) may necessitate modified heating protocols but could reduce energy consumption.

Purification and Characterization

Recrystallization

Recrystallization from ethanol is critical for removing unreacted starting materials and DMF residues. The process typically achieves >95% purity, as evidenced by elemental analysis:

Spectroscopic Validation

-

IR Spectroscopy : Confirms imide formation and hydroxyl retention.

-

¹H NMR : Verifies the integrity of the ethanolamine moiety.

-

LC-MS : Molecular ion peak at m/z 506.77 (M⁺) aligns with the molecular formula C₁₀H₅Br₄NO₃.

Industrial-Scale Considerations

The VulcanChem synthesis mirrors laboratory-scale methods but emphasizes scalability:

-

Batch Reactors : Employed for controlled addition of ethanolamine and temperature management.

-

Vacuum Distillation : Efficiently removes DMF for recycling, reducing waste.

-

Yield Optimization : Scalable protocols report consistent 70–75% yields, with purity suitable for commercial applications.

Challenges and Limitations

-

Bromine Content Variability : Slight deviations in bromine content (e.g., 62.96% vs. 63.12%) suggest potential side reactions or incomplete anhydride conversion.

-

Solvent Recovery : DMF’s high boiling point complicates recovery, though vacuum systems mitigate this issue.

-

By-Product Formation : Trace amounts of tetrahydrofuran-soluble impurities (≤0.3%) may require additional washing steps .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-hydroxyethyl) tetrabromophthalimide, and how can reaction intermediates be characterized?

- Methodology : The synthesis typically involves reacting tetrabromophthalic anhydride with 2-hydroxyethylamine to form an amic acid intermediate, followed by cyclization via thermal dehydration or acid catalysis to yield the imide. Characterization of intermediates and final products requires Fourier-transform infrared spectroscopy (FTIR) to confirm imide ring formation (C=O stretching at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substitution patterns. Elemental analysis and mass spectrometry (MS) further validate purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : Key techniques include:

- X-ray diffraction (XRD) : For crystallinity and molecular packing analysis.

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles.

- Differential scanning calorimetry (DSC) : For phase transitions and melting points.

- High-performance liquid chromatography (HPLC) : To determine purity and identify byproducts .

Q. How can researchers evaluate the thermal stability of this compound in polymer composites?

- Methodology : Incorporate the compound into polymer matrices (e.g., phenolic resins) and perform TGA under nitrogen/air atmospheres (heating rate: 10°C/min). Compare decomposition onset temperatures (T₀) and residual mass at 600°C. Parallel DSC runs identify glass transitions (Tg) and exothermic/endothermic events. Cross-reference with control samples lacking the imide to isolate stability enhancements .

Q. What safety protocols are essential when handling this compound?

- Methodology : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., GHS05 for corrosion). Use fume hoods for synthesis steps involving brominated precursors. Employ personal protective equipment (PPE: gloves, goggles) and ensure waste disposal complies with halogenated organic compound regulations. Monitor air quality for volatile byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare computed vibrational spectra (IR) with experimental data to validate models. Solvent effects can be incorporated via polarizable continuum models (PCM) .

Q. What strategies optimize the polycondensation of this compound with formaldehyde for enhanced resin performance?

- Methodology : Vary reaction parameters:

- Catalyst : Test alkaline (NaOH) vs. acidic conditions.

- Temperature : Optimize between 80–120°C to balance imide stability and reaction rate.

- Formaldehyde ratio : Use molar excess (1.5:1 to 2:1) to drive crosslinking. Monitor progress via gel permeation chromatography (GPC) for molecular weight distribution and dynamic mechanical analysis (DMA) for viscoelastic properties .

Q. How should researchers address contradictions in reported thermal decomposition temperatures for this compound?

- Methodology : Investigate potential sources of discrepancy:

- Purity : Use HPLC-MS to detect impurities.

- Experimental conditions : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air).

- Sample preparation : Compare bulk vs. nano-dispersed forms via scanning electron microscopy (SEM). Replicate studies with independently synthesized batches .

Q. What comparative studies differentiate this compound from other brominated imides in flame-retardant applications?

- Methodology : Perform cone calorimetry to measure heat release rates (HRR) and limiting oxygen index (LOI). Compare char formation via SEM-EDS to analyze bromine distribution. Use pyrolysis-GC/MS to identify decomposition volatiles and correlate with flame inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。